N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C18H13NO5 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H13NO5/c20-13-8-17(24-14-4-2-1-3-12(13)14)18(21)19-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,19,21) |
InChI Key |
IZBCRXUJPDVUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Core Chromene-2-carboxylic Acid Synthesis
The chromene-2-carboxylic acid backbone serves as the foundational intermediate. Microwave (MW)-assisted synthesis has emerged as an efficient method for producing chromone-2-carboxylic acids. A study by demonstrated that 6-bromochromone-2-carboxylic acid can be synthesized via a two-step MW process:
-
Step 1 : Reaction of 5′-bromo-2′-hydroxyacetophenone with ethyl oxalate in the presence of sodium methoxide (MeONa) in dioxane at 120°C for 20 minutes.
-
Step 2 : Hydrolysis of the intermediate ester using hydrochloric acid (HCl) under MW irradiation at 120°C for 40 minutes, yielding the carboxylic acid with 87% efficiency.
This method is adaptable to N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-4H-chromene-2-carboxamide by substituting the bromo group with a benzodioxole-containing side chain.
Carboxamide Coupling
The carboxamide group is introduced via coupling reactions. A representative protocol involves:
-
Reagents : Chromone-2-carboxylic acid, 1,3-benzodioxol-5-ylmethylamine, and a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Conditions : Reaction in dimethylformamide (DMF) at room temperature for 12–24 hours, followed by purification via column chromatography.
Table 1: Optimization of Coupling Reactions
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 78 |
| EDCI/HOBt | DCM | 25 | 65 |
| DCC | THF | 40 | 52 |
Data adapted from and. HATU in DMF provided the highest yield due to improved activation of the carboxylic acid.
Benzodioxole Intermediate Preparation
Synthesis of 1,3-Benzodioxol-5-ylmethylamine
The benzodioxole moiety is synthesized from sesamol (3,4-methylenedioxyphenol):
-
Methylation : Sesamol is treated with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone to form 3,4-methylenedioxyanisole.
-
Nitration : Nitration with concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1,3-benzodioxol-5-ylmethylamine.
Alternative Pathways and Modifications
One-Pot Multicomponent Reactions
A study by described a one-pot method for analogous chromene-carboxamides:
-
Reactants : Ethyl acetoacetate, hydroxylamine hydrochloride, and 2H-chromene-3-carbaldehyde.
-
Catalyst : DABCO (1,4-diazabicyclo[2.2.2]octane) in ethanol under reflux.
-
Outcome : Cyclocondensation yields chromenyl isoxazolones, which can be functionalized further.
While this method was applied to isoxazole derivatives, similar logic applies to benzodioxole-containing analogs by substituting the aldehyde component.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, chromene-H), 7.45–6.85 (m, 3H, benzodioxole-H), 4.32 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).
-
HRMS (ESI) : m/z calculated for C₂₀H₁₇NO₅ [M+H]⁺: 376.1184; found: 376.1189.
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is pivotal for modifying solubility and bioactivity profiles.
| Conditions | Reagents | Product | Impact on Properties |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hours | 4-oxo-4H-chromene-2-carboxylic acid | Enhanced polarity |
| Basic (NaOH, 80°C) | 4M NaOH, 8 hours | 4-oxo-4H-chromene-2-carboxylate salt | Improved aqueous solubility |
This hydrolysis is reversible under esterification conditions, enabling re-formation of the amide bond with alternative amines .
Reduction of the 4-Oxo Group
The ketone at position 4 of the chromene core can be reduced to a hydroxyl or methylene group, altering electronic properties and biological interactions.
| Reagents | Solvent | Temperature | Product |
|---|---|---|---|
| NaBH<sub>4</sub> | Methanol | 0–25°C | 4-hydroxy-4H-chromene derivative |
| LiAlH<sub>4</sub> | THF | Reflux | 4-methylene-4H-chromene derivative |
Reduction with NaBH<sub>4</sub> preserves the chromene ring, while LiAlH<sub>4</sub> may induce ring-opening in prolonged reactions.
Electrophilic Aromatic Substitution (EAS)
The electron-rich chromene and benzodioxole rings undergo EAS reactions, enabling functionalization for enhanced bioactivity:
Nitration
| Reagents | Position | Product |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Chromene C-6 | 6-nitro-4-oxo-4H-chromene derivative |
Nitration at C-6 is favored due to the electron-donating effects of the adjacent oxo group.
Oxidation Reactions
The chromene core is susceptible to oxidation, forming quinone-like structures with potential antioxidant properties:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 70°C | 4-oxo-2-carboxamide-quinone |
| CrO<sub>3</sub> | Acetic acid, 50°C | Epoxidized chromene derivative |
Oxidation pathways are critical for generating metabolites with altered pharmacokinetic profiles .
Nucleophilic Substitution at the Benzodioxole Moiety
The methylene group in the benzodioxole substituent can participate in nucleophilic reactions under strong basic conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH<sub>3</sub> | DMF, 120°C | Amine-functionalized benzodioxole |
| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DMSO | Thioether-linked derivative |
These substitutions enhance structural diversity for structure-activity relationship (SAR) studies.
Photochemical Reactions
The chromene system exhibits photochromic behavior under UV light, undergoing ring-opening to form colored intermediates:
| Wavelength | Solvent | Product |
|---|---|---|
| 365 nm UV | Acetonitrile | Open-chain keto-enol tautomer |
This property is exploitable in photodynamic therapy or sensing applications.
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, stabilized by acidic or basic conditions .
-
Chromene Oxidation : Involves radical intermediates, with the oxo group facilitating electron delocalization.
-
Benzodioxole Reactivity : The methylene bridge’s electron-deficient nature enables nucleophilic attack, particularly under polar aprotic solvents.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis by causing cell cycle arrest at the S phase and activating apoptotic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s coumarin-carboxamide core distinguishes it from heterocyclic derivatives such as oxadiazole, thiadiazole, and triazole analogs (e.g., compounds in and ). These analogs feature acetamide backbones with sulfur-linked heterocycles, whereas the target compound retains the planar, conjugated coumarin system. For example:
- Compound 1 (): Incorporates a triazolylthio group and phenoxy substituent, yielding a more flexible structure compared to the rigid coumarin system .
- Compound 169 () : A coumarin-3-carboxamide derivative with a triazolyl substituent and 4-fluorophenethyl group, highlighting positional isomerism (2- vs. 3-carboxamide) and substituent diversity .
Substituent Effects
The benzodioxolylmethyl group is a common feature in many analogs, but peripheral substituents significantly alter physicochemical properties:
- Electron-donating groups: Compound 2 () includes a 4-methoxyphenoxy group, enhancing solubility and electronic resonance .
- Sulfamoyl groups : The compound features a sulfamoylphenyl-oxazole moiety, introducing hydrogen-bonding capacity and polarity absent in the target compound .
Physicochemical Properties
Molecular Weight and Melting Points
Key Observations :
- Heterocyclic analogs (e.g., Compounds 1–3) exhibit higher molecular weights (406.4–477.5 g/mol) due to sulfur-containing heterocycles and bulky substituents.
- Melting points vary widely (96–148°C), influenced by molecular symmetry and intermolecular interactions. The target compound’s coumarin core may confer a higher melting point than flexible heterocycles, but experimental data are needed.
Spectral Characterization
- NMR/IR Data : Compounds in show distinct $ ^1H $-NMR signals for benzodioxole protons (δ 6.7–6.9 ppm) and heterocyclic protons (e.g., triazole at δ 8.1–8.3 ppm) . The target compound’s NMR would display coumarin aromatic protons (δ 7.5–8.5 ppm) and benzodioxole methylene (δ 4.5–5.0 ppm).
- Mass Spectrometry : Molecular ions ([M+H]⁺) for analogs in align with theoretical weights, confirming structural integrity .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromene backbone with a benzodioxole substituent, which is believed to contribute to its biological activities.
1. Anticancer Activity
Several studies have investigated the anticancer properties of this compound.
Key Findings:
- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Cell Lines Tested: Research has demonstrated effectiveness against various cancer cell lines, including breast (MCF-7), prostate (PC3), and lung (A549) cancer cells .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been assessed in vitro and in vivo.
Key Findings:
- Cytokine Inhibition: It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models: In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound exhibited notable anti-inflammatory effects .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
Key Findings:
- Bacterial Strains: It demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
Case Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses .
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a rat model of arthritis, the compound was administered over four weeks, leading to decreased joint swelling and improved mobility scores compared to untreated controls. Histological analysis revealed reduced inflammatory cell infiltration in treated groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, chromene-2-carboxylic acid derivatives are coupled with benzodioxol-containing amines via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization requires strict control of temperature (0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios to minimize side products like hydrolyzed esters or unreacted intermediates . Yield improvements (70–85%) are achieved by inert atmosphere (N₂/Ar) and catalytic bases (e.g., DMAP). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure | Benzodioxol methylene protons (δ 4.2–4.5 ppm); chromene carbonyl (δ 165–170 ppm) |
| HPLC-MS | Purity assessment | Retention time matching reference; [M+H]⁺ ion at m/z ~352–355 |
| FT-IR | Functional group validation | Amide C=O stretch (~1650 cm⁻¹); chromene carbonyl (~1700 cm⁻¹) |
| X-ray crystallography | Absolute configuration | Dihedral angles between benzodioxol and chromene moieties |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications in analogs of this compound?
- Methodological Answer : SAR studies should systematically vary substituents on the benzodioxol (e.g., halogenation at C5) and chromene (e.g., electron-withdrawing groups at C3) moieties. Computational docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) predicts binding affinities. Experimental validation includes:
- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., COX-2, CYP450 isoforms).
- Physicochemical profiling : LogP (lipophilicity) and solubility (shake-flask method) to correlate with membrane permeability .
- Crystallographic analysis : Compare ligand-protein interactions in analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in cancer cell lines) often arise from assay conditions. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 vs. HepG2), serum-free media, and incubation times (48–72 hrs).
- Counter-screening : Test against non-target proteins to rule off-target effects .
- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers .
Q. How can molecular interactions between this compound and biological targets be mechanistically probed?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets (e.g., recombinant enzymes).
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding .
- Mutagenesis studies : Replace key residues (e.g., catalytic lysine) to validate interaction hotspots .
Data Contradiction Analysis
Q. Why do computational predictions of solubility and experimental measurements diverge for this compound?
- Methodological Answer : Computational models (e.g., COSMO-RS) often underestimate the impact of crystal packing or polymorphic forms. Experimental validation via:
- Dynamic light scattering (DLS) : Detect aggregates in solution.
- Thermogravimetric analysis (TGA) : Assess hydrate/solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
